molecular formula C7H6BrN3 B14060574 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B14060574
M. Wt: 212.05 g/mol
InChI Key: YXWHDALUZVMYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (C₇H₅BrN₃; CAS 107465-26-9) is a brominated heterocyclic compound featuring a fused triazole-pyridine core. Its structure includes a bromine atom at the 7-position and a methyl group at the 3-position, which significantly influence its reactivity and stability. This compound is widely used as a precursor in cross-coupling reactions and nucleophilic substitutions to synthesize polynitrogenated ligands, fluorescent sensors, and other functionalized derivatives .

Under atmospheric pressure, it exhibits stability, but at elevated pressures (1.7 atm) and temperatures (100°C), it undergoes thermal decomposition to generate a reactive pyridylcarbene intermediate. This intermediate further stabilizes into products such as 2-bromo-6-vinylpyridine, cyclopropane derivatives, and ketones .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromo-3-methyltriazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6BrN3/c1-5-6-3-2-4-7(8)11(6)10-9-5/h2-4H,1H3

InChI Key

YXWHDALUZVMYLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(N2N=N1)Br

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for triazolopyridine synthesis. Heating 5-bromo-2-hydrazinylpyridine with acetyl chloride in acetic acid induces cyclization, forming the triazole ring via intramolecular nucleophilic attack. This method yields 7-bromo-3-methyl-triazolo[1,5-a]pyridine in 72% yield after refluxing at 120°C for 6 hours.

$$
\text{5-Bromo-2-hydrazinylpyridine} + \text{CH}_3\text{COCl} \xrightarrow{\text{AcOH, 120°C}} \text{7-Bromo-3-methyl-triazolopyridine} + \text{HCl}
$$

Transition Metal-Catalyzed Cyclization

Recent advances utilize nickel catalysts to enhance regiocontrol. A patent describes the use of NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) with methylzinc bromide to facilitate cyclization while introducing the methyl group. This one-pot method achieves 85% yield by reacting 5-bromo-2-(methylamino)pyridine with trimethylsilyl azide at 80°C.

Functionalization of the Triazole Ring

Methyl Group Introduction

The 3-methyl group is introduced either during cyclization or via post-synthetic modification:

  • In-situ methylation : Using methylhydrazine in cyclization reactions directly incorporates the methyl group.
  • Alkylation : Treating 7-bromo-triazolo[1,5-a]pyridine with methyl iodide and K₂CO₃ in DMF at 60°C achieves 68% yield.

Table 2: Methylation Methods Comparison

Method Conditions Yield Purity
In-situ methylation CH₃NHNH₂, AcOH, 120°C 72% 95%
Post-synthetic alkylation CH₃I, K₂CO₃, DMF, 60°C 68% 92%

Bromine Retention and Stability

Bromine at the 7-position is retained during cyclization due to the electron-withdrawing nature of the triazole ring, which deactivates the pyridine toward electrophilic substitution. Thermal studies confirm stability up to 100°C, making it suitable for high-temperature reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization in polar aprotic solvents (e.g., DMF, DMSO) increases reaction rates but may reduce yields due to side reactions. Optimized conditions use acetic acid at 120°C, balancing speed and selectivity.

Table 3: Solvent Screening for Cyclization

Solvent Temperature (°C) Time (h) Yield
Acetic acid 120 6 72%
DMF 100 4 65%
Toluene 130 8 58%

Catalytic Enhancements

Adding p-toluenesulfonic acid (PTSA) as a catalyst reduces cyclization time to 3 hours with a 78% yield. Nickel catalysts improve methyl group incorporation efficiency from 68% to 85%.

Characterization and Analytical Techniques

Spectroscopic Confirmation

  • ¹H NMR : Methyl protons appear as a singlet at δ 2.45 ppm, while triazole protons resonate at δ 8.20–8.35 ppm.
  • MS (EI) : Molecular ion peak at m/z 227 ([M]⁺).

X-ray Crystallography

Single-crystal analysis reveals a planar triazolopyridine core with a Br–C bond length of 1.89 Å, consistent with aromatic bromine substitution.

Industrial-Scale Synthesis Considerations

Large-scale production employs continuous flow reactors to manage exothermic cyclization steps. A patented method uses a microreactor system with residence time <2 minutes, achieving 89% yield and minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Compound Name CAS Number Molecular Formula Key Features
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine 1053655-66-5 C₆H₄BrN₃ Positional isomer with [1,2,4]-triazole ring; lower thermal stability
7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine 1159812-31-3 C₇H₅BrN₃ Methyl group at 2-position; altered electronic properties
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine - C₇H₇N₃ Parent compound without bromine; stable under high-pressure conditions
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 1010120-55-4 C₆H₄BrN₅ Bromine at 5-position; amine group enhances nucleophilic reactivity

Reactivity and Stability

Thermal Decomposition

This compound decomposes under pressure to form a pyridylcarbene intermediate, yielding products like 2-bromo-6-vinylpyridine and cyclopropane derivatives . In contrast, the parent compound 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine remains stable under similar conditions, indicating bromine’s role in lowering activation energy for decomposition .

Nucleophilic Substitution

The bromine atom at the 7-position enables efficient SNAr (nucleophilic aromatic substitution) reactions. For example, reactions with sodium methoxide or sodium benzenethiolate in DMF yield substituted derivatives in high yields (60–65%) . Comparatively, 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine exhibits reduced reactivity due to differences in ring strain and electron distribution .

Table 2: Comparative Reaction Yields and Conditions

Reaction Type Compound Yield Key Product(s) Reference
Thermal Decomposition This compound 30–40% 2-Bromo-6-vinylpyridine, cyclopropanes
Suzuki Coupling This compound 34% Benzothiazole derivatives
SNAr with NaOMe This compound 60–65% Methoxy-substituted triazolopyridines

Research Findings and Implications

  • Carbene Chemistry : The pyridylcarbene intermediate from this compound demonstrates unique cyclopropanation capabilities, useful in synthesizing strained hydrocarbons .
  • Ligand Design : Phosphine-substituted derivatives (e.g., 76a and 76b ) show promise in coordination chemistry for catalytic applications .

Biological Activity

7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, key research findings, and potential applications in drug development.

  • Molecular Formula: C7H6BrN3
  • Molecular Weight: 212.05 g/mol
  • CAS Number: 107465-23-6

The compound features a bromine atom at the 7th position and a methyl group at the 3rd position on the triazolo[1,5-a]pyridine ring. This unique substitution pattern contributes to its distinct biological properties and reactivity compared to other similar compounds.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Notably, it has demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

The mechanism of action often involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-715CDK2 inhibition
HCT-11610Induction of apoptosis
A549 (lung)20Cell cycle arrest

These results indicate that the compound exhibits potent anticancer properties through multiple mechanisms.

Interaction with Biological Targets

Research has shown that this compound has a strong binding affinity for CDK2. This interaction is critical for its cytotoxic effects against cancer cells. Additionally, studies on its reactivity with electrophiles suggest that environmental factors can influence its behavior in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in MCF-7 and HCT-116 cell lines. The compound induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production.
  • Neuroprotective Effects : Another study investigated the neuroprotective potential of the compound in models of neurodegeneration. It was found to reverse cognitive deficits induced by scopolamine in animal models through modulation of acetylcholine receptors .
  • Antimicrobial Activity : Preliminary assessments indicated that the compound exhibits selective antimicrobial activity against certain bacterial strains and fungi. Further optimization may lead to the development of new antimicrobial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for characterizing 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine and its decomposition products?

  • Answer : High-resolution mass spectrometry (HRMS) is critical for determining molecular formulas and isotopic patterns (e.g., bromine’s distinct isotopic signature). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, identifies structural features such as aromatic protons, vinyl groups, and cyclopropane moieties in decomposition products. Chromatographic purification (e.g., chromatotron with ethyl acetate/hexane gradients) is essential for isolating reactive intermediates .

Q. What storage conditions prevent unintended decomposition of this compound?

  • Answer : The compound is stable at atmospheric pressure and room temperature but decomposes under elevated pressure (1.7 atm) and heat (100°C). Storage should prioritize inert, dry environments at low temperatures (-20°C) to minimize diazo intermediate formation and nitrogen extrusion .

Advanced Research Questions

Q. How does bromine substitution influence the thermal decomposition pathway of this compound compared to non-brominated analogs?

  • Answer : Bromine stabilizes the diazo intermediate (via resonance and inductive effects), lowering the activation energy for carbene formation. This contrasts with non-brominated triazolopyridines, which require harsher conditions for decomposition. Bromine’s electron-withdrawing nature also directs reaction pathways toward vinylpyridine and cyclopropane derivatives rather than polymerization .

Q. What experimental design considerations are critical for studying pyridylcarbene intermediates generated from this compound?

  • Answer :

  • Reactor setup : Hermetically sealed steel reactors with inert solvents (e.g., dry acetonitrile) prevent oxygen interference and enable controlled high-pressure conditions.
  • Trapping methods : Rapid chromatographic isolation (e.g., chromatotron) minimizes carbene dimerization or side reactions.
  • Characterization : Multi-nuclear NMR and HRMS are indispensable for identifying transient intermediates like 2-bromo-6-vinylpyridine and cyclopropane diastereomers .

Q. How can density functional theory (DFT) elucidate reaction mechanisms in triazolopyridine derivatives?

  • Answer : DFT calculations model key steps such as ring-chain isomerization and carbene stabilization. For example, substituent electronic effects (e.g., bromine) on transition-state energies can predict product ratios. Hybrid functionals (e.g., B3LYP) with dispersion corrections are recommended for accurate thermochemical data .

Q. What synthetic strategies leverage this compound to generate polynitrogenated ligands?

  • Answer : Phosphine-functionalized derivatives (e.g., 7-(dicyclohexylphosphino)-3-methyl-triazolopyridine) are synthesized via nucleophilic substitution or cross-coupling. These ligands are characterized by 31^{31}P NMR and X-ray crystallography to assess coordination geometry and electronic properties for applications in catalysis or fluorescence sensing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.